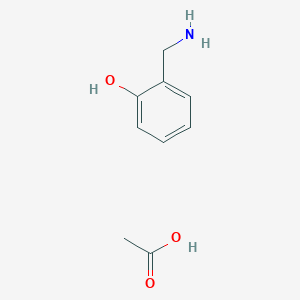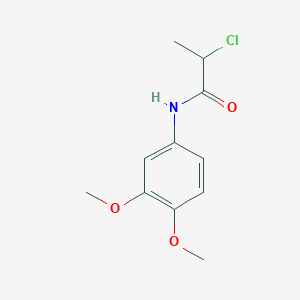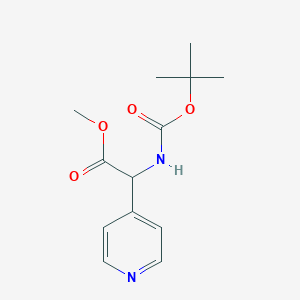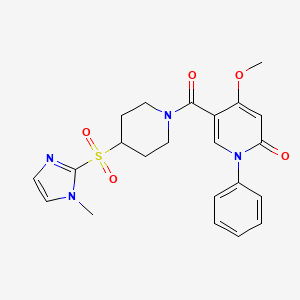
1,2-Diethyl-1H-benzoimidazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-1H-benzoimidazol-5-ylamine is a biochemical compound with a molecular weight of 189.26 and a molecular formula of C11H15N3 . It is used for research purposes and is known to inhibit gastric acid secretion in Shay-rats .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CCC1=NC2=C (N1CC)C=CC (=C2)N . This indicates the presence of carbon, hydrogen, and nitrogen atoms in specific arrangements.Applications De Recherche Scientifique
Antihypertensive Activity
Research has demonstrated the synthesis of 1H-benzoimidazol-5-ylamine derivatives with potent antihypertensive effects. One study outlined the creation of compounds featuring this moiety that showed significant blood pressure-lowering effects in experimental models, indicating their potential as antihypertensive agents. The synthesized compounds were characterized by various spectroscopic techniques and tested for their activity, highlighting the benzimidazole backbone's role in contributing to these effects Manik Sharma, D. Kohli, Smita Sharma, 2010.
Antimicrobial and Genotoxic Properties
Another area of interest involves the synthesis of benzoimidazole derivatives with antimicrobial and genotoxic properties. These compounds, including variants of 1H-benzoimidazol-2-ylamine, have been studied for their ability to inhibit the growth of various microbial strains. Additionally, the genotoxic potential of these compounds adds a layer of complexity to their application, suggesting a need for further investigation into their mechanisms of action and safety profiles S. Benvenuti, F. Severi, A. Sacchetti, M. Melegari, G. Vampa, F. Zani, P. Mazza, L. Antolini, 1997.
Photophysical Characteristics for Fluorescent Applications
The exploration of excited state intra-molecular proton transfer (ESIPT) inspired 2-substituted benzimidazole and its fluorescent derivatives presents another intriguing application. These compounds demonstrate unique absorption-emission properties influenced by solvent polarity, offering potential uses in fluorescent materials and sensors. The synthesis and photophysical properties of these derivatives underscore their utility in developing new fluorescent probes and materials Vikas Padalkar, Abhinav B. Tathe, Vinod D. Gupta, V. Patil, K. Phatangare, N. Sekar, 2011.
Synthesis of Coumarin Laser Dyes
Additionally, research has focused on synthesizing coumarin-based laser dyes incorporating the benzoimidazole moiety. These studies aim to develop dyes with high efficiency and stability for industrial applications, leveraging the benzoimidazole structure to enhance the properties of the resulting dyes. The use of microwave irradiation in the synthesis process highlights modern techniques to improve yield and efficiency in producing these materials Ghasem Bakhtiari, S. Moradi, S. Soltanali, 2014.
Propriétés
IUPAC Name |
1,2-diethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2/h5-7H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDXJHDSARIXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2746445.png)


![Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2746448.png)


![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2746455.png)
![Tert-butyl 4-[2-(4-methoxyphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2746456.png)
![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)


![5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746461.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2746463.png)